

Application Note: High-Resolution HPLC Quantification of Neodiosmin

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Compound of Interest

Compound Name: *Neodiosmin*

Cat. No.: *B8072528*

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Methodology: Stability-Indicating Reversed-Phase Liquid Chromatography (RP-HPLC) Target Analyte: **Neodiosmin** (Diosmetin-7-O-neohesperidoside) Application: Purity Analysis, Impurity Profiling of Diosmin, and Pharmacokinetic Studies[1][2]

Executive Summary & Scientific Rationale

Neodiosmin (CAS: 38665-01-9) is the neohesperidoside isomer of the widely used venoactive drug Diosmin (a rutinoside).[1][2] While Diosmin contains a rutinose sugar moiety (rhamnose-glucose with an

-1,6 linkage), **Neodiosmin** contains a neohesperidose moiety (

-1,2 linkage).[1][2]

The Analytical Challenge: Standard C18 methods often fail to resolve these two isomers due to their identical molecular weight (608.5 g/mol) and nearly identical UV spectra. Co-elution leads to "hidden" impurities and mass balance errors in drug substance analysis.

The Solution: This protocol utilizes a high-efficiency C18 separation with an optimized acidic mobile phase and thermal control.[1][2] The mechanism relies on the subtle difference in

hydrodynamic volume and polarity created by the 1,2-glycosidic kink versus the 1,6-linear chain, allowing baseline resolution (

).[1][2]

Chemical Logic & Separation Principle

The core of this protocol is Isomeric Selectivity.

- **Diosmin** (Rutinoside): The 1,6-linkage is more flexible and linear, typically eluting earlier in reversed-phase systems due to slightly higher polarity exposure of the sugar hydroxyls.[1][2]
- **Neodiosmin** (Neohesperidoside): The 1,2-linkage creates a tighter, more hydrophobic "face" on the sugar moiety, typically resulting in greater retention on C18 columns.

Visualization: Structural & Chromatographic Logic



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Caption: Mechanistic basis for separating glycosidic linkage isomers on C18 stationary phases.

Equipment & Reagents

Reagents



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Instrumentation

- HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with binary gradient pump.
- Detector: Photodiode Array (PDA) or UV-Vis.[1][2]
- Column: Phenomenex Luna C18(2) or Waters Symmetry C18.[1]
 - Dimensions: 250 x 4.6 mm, 5 μ m (High carbon load preferred).
- Column Oven: Required (Temperature control is a critical separation variable).[1]

Detailed Experimental Protocol

Chromatographic Conditions[3][4][5][6][7][8][9][10]

- Column Temp: 35°C \pm 0.5°C (Higher temp improves peak symmetry for flavonoids).[1]
- Flow Rate: 1.0 mL/min.[3][4]
- Injection Volume: 10 μ L.
- Detection: UV @ 345 nm (Lambda max for flavones; 254 nm is acceptable but less specific).
[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[5]

- Mobile Phase B: 100% Acetonitrile.

Gradient Program:



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| 35.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

Expert Insight: Flavonoid glycosides like **Neodiosmin** are notoriously difficult to dissolve. Do not attempt to dissolve directly in the mobile phase; precipitation will occur.

Stock Solution (1.0 mg/mL):

- Weigh 10 mg of **Neodiosmin** standard into a 10 mL volumetric flask.
- Add 5 mL of 100% DMSO.
- Sonicate for 10 minutes until completely dissolved (solution must be clear).
- Dilute to volume with Methanol.

Working Standard (50 µg/mL):

- Transfer 500 µL of Stock Solution into a 10 mL flask.
- Dilute to volume with Mobile Phase Initial (85:15 Water:ACN).

- Note: The small amount of DMSO carried over will not affect peak shape at this dilution.

Sample Preparation (Tablets/Powder):

- Weigh powder equivalent to 10 mg of active ingredient.
- Extract with 5 mL DMSO (Sonicate 20 mins).
- Add 5 mL Methanol, mix, and centrifuge at 4000 rpm for 10 mins.
- Filter supernatant through a 0.45 μ m PTFE filter.
- Dilute filtrate with Mobile Phase to fall within the calibration range.

System Suitability & Validation Criteria

Before running samples, the system must pass the following "Self-Validating" checks.



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Workflow Diagram



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Caption: Operational workflow for **Neodiosmin** quantification ensuring system suitability compliance.

Troubleshooting Guide

Issue 1: Co-elution of Diosmin and **Neodiosmin**

- Cause: Mobile phase B percentage is too high at the start.
- Fix: Lower initial ACN concentration to 10% or 12%. Flatten the gradient slope (e.g., extend the 15-30% ramp to 20 minutes).
- Alt Fix: Lower column temperature to 25°C (increases retention and often selectivity for isomers).

Issue 2: Peak Tailing

- Cause: Secondary interactions with free silanols on the silica support.
- Fix: Ensure Formic Acid is fresh. Increase acid concentration to 0.2% or switch to Phosphoric Acid (0.1%) if MS detection is not required.[1]

Issue 3: Sample Precipitation

- Cause: Diluting DMSO stock directly into 100% aqueous buffer.
- Fix: Always dilute DMSO stock into a mixture that contains at least 15-20% organic solvent. [\[1\]\[2\]](#)

References

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Sources

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- To cite this document: BenchChem. [Application Note: High-Resolution HPLC Quantification of Neodiosmin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8072528#hplc-protocol-for-the-quantification-of-neodiosmin>]

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